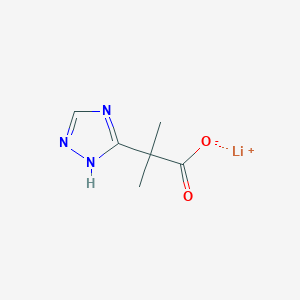

Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate

Description

Lithium 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is a lithium salt derived from the ester 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate (EN300-1692485), a compound cataloged by Enamine Ltd. as a chemical building block . The structure features a 1,2,4-triazole ring substituted at the 5-position with a branched propanoate group.

Properties

IUPAC Name |

lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Li/c1-6(2,5(10)11)4-7-3-8-9-4;/h3H,1-2H3,(H,10,11)(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCNHDHRBRYQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=NC=NN1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate typically involves the reaction of 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing their reactivity and stability. Additionally, the compound may interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

- Cation Role : Alkali metal cations (K⁺ > Na⁺ > Li⁺?) modulate actoprotective effects via ion-channel interactions or solubility .

- Heterocyclic Substituents : Thiadiazole and thiazole rings enhance antitumor activity, likely through π-stacking or enzyme inhibition .

- Side-Chain Flexibility: Propanoate esters (as in the lithium compound) may offer better bioavailability than rigid pyrido[2,3-d]pyrimidinones .

Biological Activity

Lithium;2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

- Molecular Formula : C7H11N3O2

- SMILES : CC(C)(C1=NC=NN1)C(=O)OC

- InChIKey : GMWVLPJKYLFPBY-UHFFFAOYSA-N

Lithium compounds are well-known for their mood-stabilizing effects, primarily used in the treatment of bipolar disorder. The specific compound this compound exhibits several biological activities:

- Neuroprotective Effects : Research indicates that lithium can enhance neuroprotection in neuronal cells by inhibiting glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases .

- Antidepressant Properties : This compound may also exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Anticancer Activity : Preliminary studies suggest that lithium derivatives can induce apoptosis in cancer cells through the activation of certain signaling pathways, including the inhibition of the phosphoinositide 3-kinase (PI3K) pathway .

1. Mood Disorders

Lithium is primarily used for treating bipolar disorder and major depressive disorder. Its effectiveness in stabilizing mood swings is well-documented, with this compound being a candidate for further exploration.

2. Neurodegenerative Diseases

The neuroprotective properties of lithium make it a candidate for research into treatments for conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that lithium can reduce amyloid-beta levels and tau phosphorylation, both critical factors in Alzheimer's pathology .

3. Cancer Treatment

Emerging evidence indicates that lithium compounds may enhance the efficacy of traditional cancer therapies by sensitizing cancer cells to chemotherapeutic agents. The specific mechanisms involve modulation of cell cycle regulators and apoptosis pathways .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes and conditions for Lithium 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclization of thiosemicarbazide derivatives to form the triazole core. Optimal conditions (e.g., solvent polarity, temperature, and catalyst) are determined via iterative testing, with reaction progress monitored by TLC or HPLC. For salt formation (e.g., lithium), stoichiometric control and pH adjustment are critical to avoid side products. Post-synthesis purification employs recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Confirms proton/carbon environments, with triazole protons typically appearing as singlets (δ 8.1–8.5 ppm).

- FT-IR : Verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate).

- HPLC/MS : Ensures purity (>95%) and molecular ion consistency.

- Elemental Analysis : Validates empirical formula .

Q. How is the compound’s preliminary biological activity assessed?

- Methodological Answer : Initial screens include in vitro assays (e.g., antimicrobial disk diffusion, antioxidant DPPH scavenging). For stress-protective effects, cell viability assays (e.g., MTT) under oxidative stress (H₂O₂-induced) are used. Dose-response curves and IC₅₀ values quantify efficacy .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this lithium salt and biological targets?

- Methodological Answer : Docking software (AutoDock Vina, Schrödinger) models ligand-receptor binding. The triazole ring’s nitrogen atoms and carboxylate group are key interaction sites. Targets include enzymes (e.g., COX-2) or receptors (e.g., PPAR-γ). Validation requires comparison with experimental IC₅₀ values and MD simulations to assess stability .

Q. What advanced analytical techniques resolve ambiguities in spectral data or crystallinity?

- Methodological Answer :

- SC-XRD : Determines crystal structure and lithium coordination geometry.

- Solid-state NMR : Clarifies amorphous vs. crystalline phases.

- DSC/TGA : Analyzes thermal stability and decomposition pathways.

Contradictions in data (e.g., unexpected NMR splitting) may arise from polymorphism or dynamic effects, requiring iterative analysis .

Q. How does the lithium counterion influence physicochemical properties compared to other salts (e.g., sodium)?

- Methodological Answer : Lithium’s small ionic radius enhances solubility in polar solvents (e.g., water, DMSO) but may reduce stability in hygroscopic environments. Comparative studies with sodium/potassium salts assess differences in melting points, solubility, and bioavailability via Franz cell diffusion or logP measurements .

Q. How to design experiments resolving contradictions between computational predictions and experimental bioactivity?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and validate docking poses with mutagenesis studies. Statistical tools (e.g., Bland-Altman plots) quantify methodological biases .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.